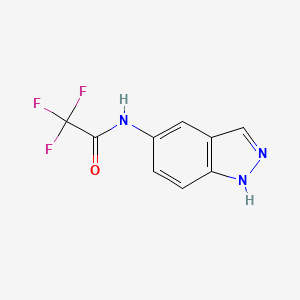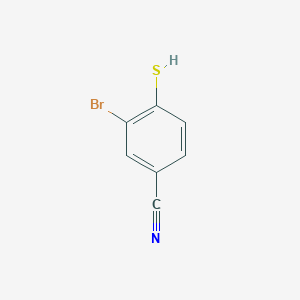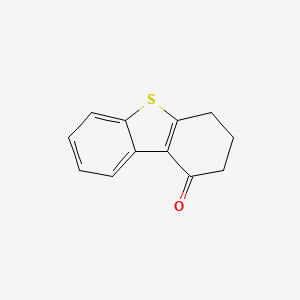![molecular formula C16H15NO4 B8668283 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid CAS No. 353497-35-5](/img/structure/B8668283.png)
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid
概要
説明
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with methyl chloroformate to form the intermediate compound, which is then further reacted with phenylacetic acid under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the methoxycarbonyl and amino groups.
2-Aminobenzoic acid: Contains the amino group and aromatic ring but lacks the phenylacetic acid moiety.
Methyl chloroformate: Used as a reagent in the synthesis but does not have the complete structure of the final compound.
Uniqueness
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
353497-35-5 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO4/c1-21-16(20)17(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15(18)19/h2-10H,11H2,1H3,(H,18,19) |
InChIキー |
GOSNMUNJYZVVFQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Bromophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8668202.png)










![1-Benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one](/img/structure/B8668269.png)


